(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
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Description
(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- Chemical Synthesis : Compounds with structural similarities have been synthesized for various purposes, including as intermediates for more complex chemical entities. For example, derivatives of benzofuran and piperazine have been synthesized as part of efforts to create new chemical entities with potential biological activities (Saito et al., 1997).
Biological Activities
- Antimicrobial Agents : Some benzothiazepine derivatives, including those with ethoxy and piperazine substituents, have been synthesized and evaluated for their antimicrobial properties, demonstrating the potential of such compounds in developing new antimicrobial agents (Singh et al., 2002).
- Antitumor and Anti-inflammatory Activities : New benzofuran derivatives have shown anti-inflammatory activity, and some compounds have also been studied for their potential antitumor activities, indicating the therapeutic potential of benzofuran derivatives in treating inflammatory diseases and cancer (Hu et al., 2011).
Catalytic and Optical Properties
- Catalytic Properties : Dioxomolybdenum(VI) complexes with benzohydrazone ligands have been studied for their catalytic properties, highlighting the utility of such compounds in catalysis (Xue et al., 2013).
- Optical Nonlinear Properties : Schiff base compounds derived from ethyl-4-amino benzoate have been analyzed for their optical nonlinear properties, suggesting potential applications in optical devices and materials science (Abdullmajed et al., 2021).
Properties
IUPAC Name |
(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-3-28-20-7-5-4-6-16(20)14-21-22(27)17-8-9-19(26)18(23(17)29-21)15-25-12-10-24(2)11-13-25/h4-9,14,26H,3,10-13,15H2,1-2H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSFESWROACWHK-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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